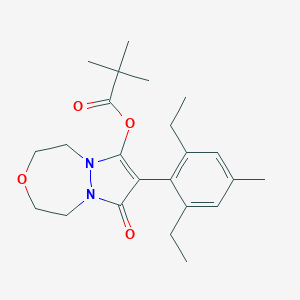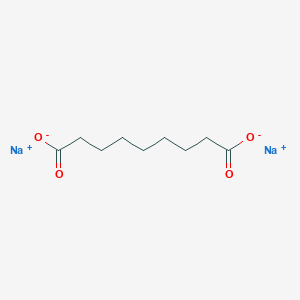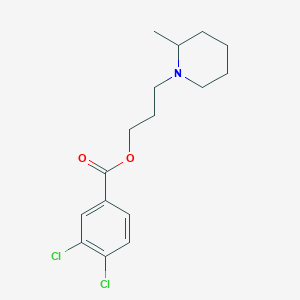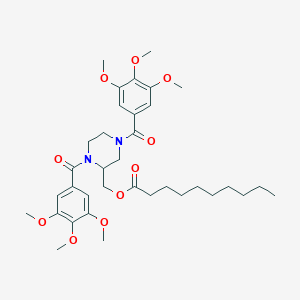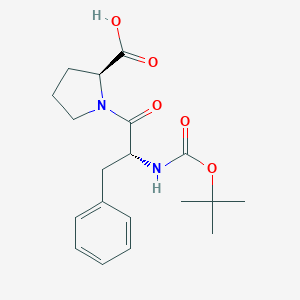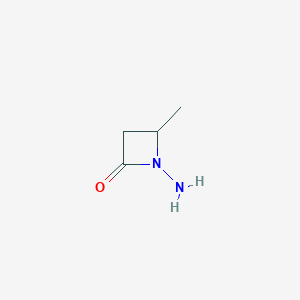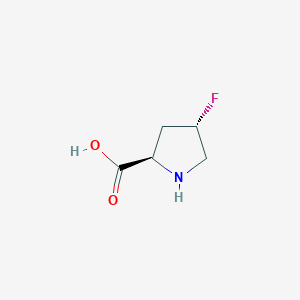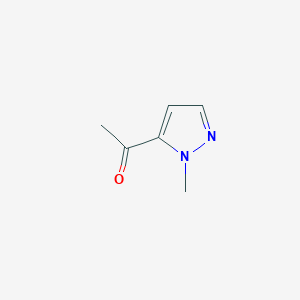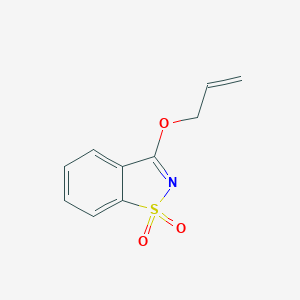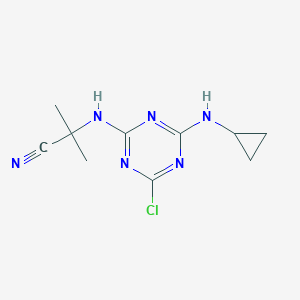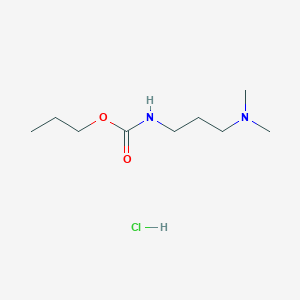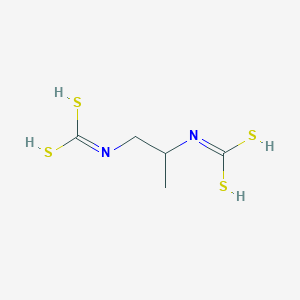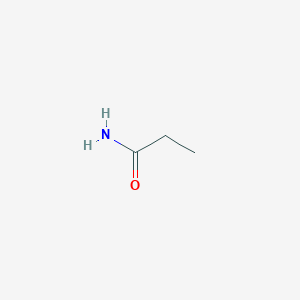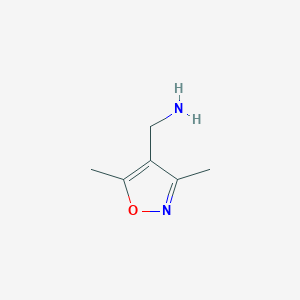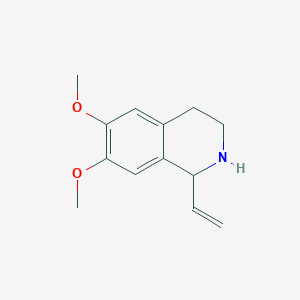
6,7-Dimethoxy-1-vinyl-1,2,3,4-tetrahydro-isoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dimethoxy-1-vinyl-1,2,3,4-tetrahydro-isoquinoline (DMVTHIQ) is a chemical compound that has been the subject of scientific research due to its potential therapeutic properties. DMVTHIQ is a tetrahydroisoquinoline derivative that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 6,7-Dimethoxy-1-vinyl-1,2,3,4-tetrahydro-isoquinoline is not fully understood. It has been shown to inhibit the activity of monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters such as dopamine and serotonin. 6,7-Dimethoxy-1-vinyl-1,2,3,4-tetrahydro-isoquinoline has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects. Additionally, 6,7-Dimethoxy-1-vinyl-1,2,3,4-tetrahydro-isoquinoline has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation.
Biochemische Und Physiologische Effekte
6,7-Dimethoxy-1-vinyl-1,2,3,4-tetrahydro-isoquinoline has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its neuroprotective effects. 6,7-Dimethoxy-1-vinyl-1,2,3,4-tetrahydro-isoquinoline has also been shown to decrease the levels of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects. Additionally, 6,7-Dimethoxy-1-vinyl-1,2,3,4-tetrahydro-isoquinoline has been shown to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6,7-Dimethoxy-1-vinyl-1,2,3,4-tetrahydro-isoquinoline in lab experiments include its potential therapeutic properties, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, the limitations of using 6,7-Dimethoxy-1-vinyl-1,2,3,4-tetrahydro-isoquinoline in lab experiments include its limited solubility in water, its instability in the presence of light and air, and its potential interactions with other compounds.
Zukünftige Richtungen
There are several future directions for 6,7-Dimethoxy-1-vinyl-1,2,3,4-tetrahydro-isoquinoline research. One direction is to further investigate its potential therapeutic properties for the treatment of neurodegenerative disorders, inflammatory diseases, and cancer. Another direction is to develop more efficient synthesis methods for 6,7-Dimethoxy-1-vinyl-1,2,3,4-tetrahydro-isoquinoline. Additionally, future research could focus on optimizing the dosage and administration of 6,7-Dimethoxy-1-vinyl-1,2,3,4-tetrahydro-isoquinoline and investigating potential drug interactions.
Synthesemethoden
6,7-Dimethoxy-1-vinyl-1,2,3,4-tetrahydro-isoquinoline has been synthesized using various methods. One of the most common methods is the Pictet-Spengler reaction, which involves the condensation of an amino acid or amine with an aldehyde or ketone in the presence of an acid catalyst. Another method involves the use of a Grignard reagent to react with an imine to form the tetrahydroisoquinoline ring. 6,7-Dimethoxy-1-vinyl-1,2,3,4-tetrahydro-isoquinoline has also been synthesized using a one-pot three-component reaction, which involves the condensation of an aldehyde, an amine, and an isocyanide.
Wissenschaftliche Forschungsanwendungen
6,7-Dimethoxy-1-vinyl-1,2,3,4-tetrahydro-isoquinoline has been the subject of scientific research due to its potential therapeutic properties. It has been shown to have neuroprotective, anti-inflammatory, and anti-cancer properties. 6,7-Dimethoxy-1-vinyl-1,2,3,4-tetrahydro-isoquinoline has been studied as a potential treatment for Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. It has also been studied as a potential anti-inflammatory agent for the treatment of inflammatory diseases such as rheumatoid arthritis. 6,7-Dimethoxy-1-vinyl-1,2,3,4-tetrahydro-isoquinoline has been shown to have anti-cancer properties, and it has been studied as a potential chemotherapeutic agent for the treatment of various types of cancer.
Eigenschaften
CAS-Nummer |
129137-67-3 |
|---|---|
Produktname |
6,7-Dimethoxy-1-vinyl-1,2,3,4-tetrahydro-isoquinoline |
Molekularformel |
C13H17NO2 |
Molekulargewicht |
219.28 g/mol |
IUPAC-Name |
1-ethenyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C13H17NO2/c1-4-11-10-8-13(16-3)12(15-2)7-9(10)5-6-14-11/h4,7-8,11,14H,1,5-6H2,2-3H3 |
InChI-Schlüssel |
GJVIEVDJTMRZDE-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(NCCC2=C1)C=C)OC |
Kanonische SMILES |
COC1=C(C=C2C(NCCC2=C1)C=C)OC |
Synonyme |
6,7-DIMETHOXY-1-VINYL-1,2,3,4-TETRAHYDRO-ISOQUINOLINE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



